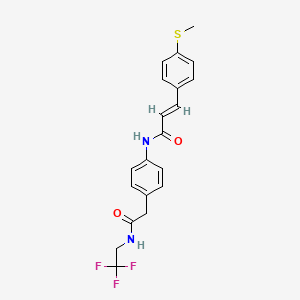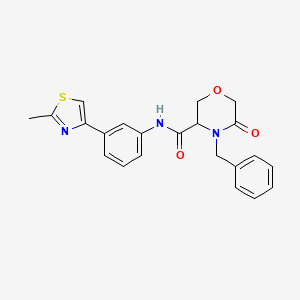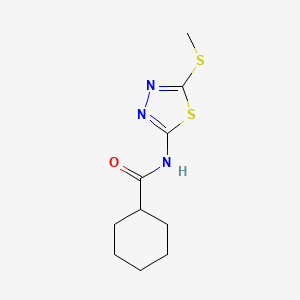
(E)-3-(4-(methylthio)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-(methylthio)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H19F3N2O2S and its molecular weight is 408.44. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-(methylthio)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-(methylthio)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymerization Studies : Mori, Sutoh, and Endo (2005) explored the homopolymers of monosubstituted acrylamide having an amino acid moiety in the side chain through reversible addition−fragmentation chain transfer (RAFT) polymerization. This study highlights the compound's potential in controlled radical polymerization for creating polymers with narrow polydispersity and controlled molecular weight (Mori, Sutoh, & Endo, 2005).
Synthesis of Derivatives : Bondock, Nasr, Zaghary, et al. (2014) focused on the novel synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides. This research demonstrates the compound's role in synthesizing new derivatives, potentially useful in various chemical and pharmaceutical applications (Bondock et al., 2014).
Optical Application in Polymers : Günster and Schulz (1980) investigated the transformation of poly(2-aminobutyric acid) into its N-trifluoroacetyl derivative, indicating potential applications in creating optically active polymers (Günster & Schulz, 1980).
Stereospecific Polymerization : Kobayashi, Okuyama, Ishizone, and Nakahama (1999) studied the stereospecific anionic polymerization of N,N-dialkylacrylamides, including compounds similar to the one . Their work contributes to understanding the polymerization process and the properties of the resulting polymers (Kobayashi et al., 1999).
Reaction Studies in Organic Chemistry : Yokoyama, Hatanaka, and Sakamoto (1985) conducted research on the condensation reactions involving acrylamides, providing insights into the chemical reactivity and potential applications in organic synthesis (Yokoyama, Hatanaka, & Sakamoto, 1985).
Investigations in Polymer Chemistry : Kohsaka, Matsumoto, and Kitayama (2015) studied the polymerization of α-(aminomethyl)acrylate, a β-amino acid ester, which is relevant for understanding the behavior of similar acrylamides in polymer chemistry (Kohsaka, Matsumoto, & Kitayama, 2015).
Electrophoresis Applications : Geisthardt and Kruppa (1987) explored the reaction of acrylamide with buffer components and proteins in polyacrylamide gel electrophoresis, shedding light on its role in biochemical analysis (Geisthardt & Kruppa, 1987).
Propiedades
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S/c1-28-17-9-4-14(5-10-17)6-11-18(26)25-16-7-2-15(3-8-16)12-19(27)24-13-20(21,22)23/h2-11H,12-13H2,1H3,(H,24,27)(H,25,26)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBJTXORFUJWOC-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(methylthio)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate](/img/structure/B2759978.png)

![N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2759980.png)
![N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine hydrochloride](/img/structure/B2759981.png)
![2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide](/img/structure/B2759982.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea](/img/structure/B2759983.png)

![5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2759987.png)

![4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2759990.png)


![5-[1-(4-Chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B2759996.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2759999.png)